Comparative FLT3 Kinase Inhibition Potency of 2-Methylthio vs. Other 2-Substituted 5,6-Dihydrobenzo[h]quinazoline Derivatives
In a direct comparative study, the 2-methylthio-substituted 5,6-dihydrobenzo[h]quinazoline derivative (compound III-2a) exhibited potent inhibition of FLT3-ITD kinase with an IC50 of 0.032 μM, establishing it as the most potent 2-alkylthio analog within the series [1]. This potency is significantly higher than that of the 2-ethylthio analog (III-2b, IC50 = 0.125 μM) and the 2-benzylthio analog (III-2c, IC50 = 0.087 μM), demonstrating a clear SAR trend favoring the smaller methylthio group for optimal FLT3 binding [1].
| Evidence Dimension | FLT3-ITD Kinase Inhibition IC50 |
|---|---|
| Target Compound Data | 0.032 μM (for derivative III-2a containing the 2-methylthio group) |
| Comparator Or Baseline | 0.125 μM for III-2b (2-ethylthio) and 0.087 μM for III-2c (2-benzylthio) |
| Quantified Difference | III-2a (2-methylthio) is 3.9-fold more potent than III-2b and 2.7-fold more potent than III-2c. |
| Conditions | In vitro FLT3-ITD kinase inhibition assay |
Why This Matters
For procurement in AML research, this quantifiable potency advantage positions the 2-methylthio derivative as a preferred starting point for FLT3 inhibitor development compared to other 2-alkylthio analogs.
- [1] Ding, L. et al. Synthesis and biological evaluation of novel 5,6-dihydrobenzo[h]quinazoline derivatives as FLT3 inhibitors. Chemical Biology & Drug Design, 99(4), 527-534, 2022. View Source
